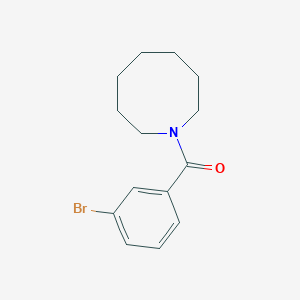
1-(3-bromobenzoyl)azocane
Overview
Description
1-(3-bromobenzoyl)azocane is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is a benzoyl azocane derivative that has been synthesized through various methods. The compound has been found to have potential applications in scientific research, especially in the field of biochemistry and physiology.
Scientific Research Applications
1-(3-bromobenzoyl)azocane has potential applications in scientific research, especially in the field of biochemistry and physiology. The compound can be used as a photosensitive molecule that can be activated through light. This property makes it useful in studying the mechanisms of various biological processes, such as enzyme activity and protein-protein interactions. The compound can also be used in the development of new drugs and therapies for various diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzoyl)azocane involves the activation of the compound through light. When the compound is exposed to light, it undergoes a photoisomerization reaction, resulting in the formation of a reactive intermediate. This intermediate can then react with various biomolecules, such as proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biomolecules it interacts with. The compound has been found to affect various enzymes, such as phosphatases and kinases, leading to changes in their activity and function. The compound has also been found to affect protein-protein interactions, leading to changes in cell signaling and gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-bromobenzoyl)azocane in lab experiments include its photosensitivity, which allows for precise control of its activation, and its ability to interact with specific biomolecules, making it useful in studying specific biological processes. The limitations of using the compound include its potential toxicity and the need for specialized equipment and expertise to handle and activate the compound.
Future Directions
For research on 1-(3-bromobenzoyl)azocane include the development of new methods for its synthesis and purification, the identification of new biomolecules it can interact with, and the development of new applications for the compound in scientific research and medicine. Additionally, further research is needed to determine the safety and potential side effects of using the compound in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research, especially in the field of biochemistry and physiology. The compound's unique properties, such as its photosensitivity, make it useful in studying various biological processes and developing new drugs and therapies for various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications.
properties
IUPAC Name |
azocan-1-yl-(3-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-8-6-7-12(11-13)14(17)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUIQFXHBYZIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)amino]benzoate](/img/structure/B4422958.png)
![3-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4422960.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4422966.png)
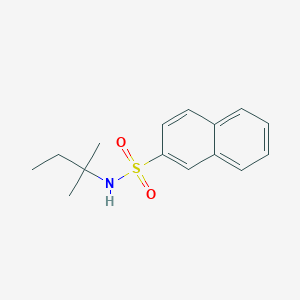
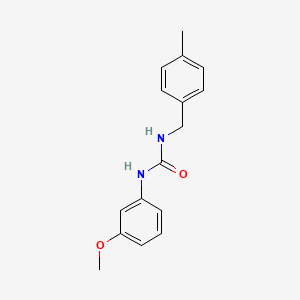
![N-[1-(4-methylphenyl)propyl]ethanesulfonamide](/img/structure/B4422986.png)
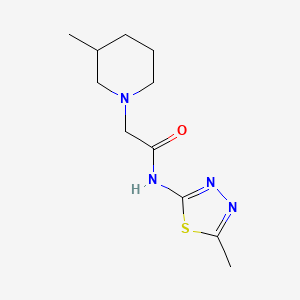
![N-[1-(3-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4423000.png)
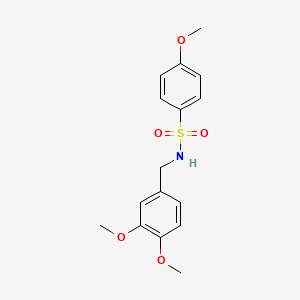
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)
![N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4423053.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)